molecular formula C19H22N4O2S B2362414 (4-(4-Isopropylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methylisoxazol-5-yl)methanone CAS No. 946319-77-3

(4-(4-Isopropylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methylisoxazol-5-yl)methanone

Cat. No.: B2362414
CAS No.: 946319-77-3
M. Wt: 370.47
InChI Key: RKSJTRAGEXJHOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-(4-Isopropylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methylisoxazol-5-yl)methanone is a synthetic chemical compound featuring a benzothiazole core linked to a 3-methylisoxazole group via a piperazine carboxamide bridge. This molecular architecture is of significant interest in medicinal chemistry and drug discovery research, as both benzothiazole and isoxazole heterocycles are known to possess a wide range of biological activities . Compounds with this core structure are frequently investigated for their potential as enzyme inhibitors and for various pharmacological applications . The integration of the isoxazole moiety, a privileged structure in bioactive molecules, enhances the compound's value as a scaffold for developing novel therapeutic agents . The specific 4-isopropyl substitution on the benzothiazole ring may influence the compound's lipophilicity and binding affinity to biological targets, making it a precise tool for structure-activity relationship (SAR) studies. This product is intended for Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses. Researchers should handle this material with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

(3-methyl-1,2-oxazol-5-yl)-[4-(4-propan-2-yl-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O2S/c1-12(2)14-5-4-6-16-17(14)20-19(26-16)23-9-7-22(8-10-23)18(24)15-11-13(3)21-25-15/h4-6,11-12H,7-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKSJTRAGEXJHOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C(=O)N2CCN(CC2)C3=NC4=C(C=CC=C4S3)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis

The target molecule dissects into three modular components:

  • 4-Isopropylbenzo[d]thiazol-2-yl piperazine (heterocyclic core)
  • 3-Methylisoxazole-5-carbonyl chloride (acylating agent)
  • Piperazine scaffold (conformational linker)

Key disconnections involve:

  • Formation of the benzothiazole ring via cyclocondensation
  • Installation of the piperazine moiety at C2 of benzothiazole
  • Acylation of the secondary piperazine nitrogen

Synthesis of 4-Isopropylbenzo[d]thiazol-2-amine

Cyclocondensation Protocol

The benzothiazole core is synthesized from 4-isopropylaniline through a modified Herz reaction:

Reagents :

  • 4-Isopropylaniline (1.0 eq)
  • Thiourea (1.2 eq)
  • Bromopyruvic acid (1.1 eq)
  • Ethanol (solvent), reflux at 80°C for 8 hr

Mechanism :

  • Formation of thiourea-aniline intermediate
  • Cyclization via nucleophilic attack of sulfur on α-keto carbon
  • Aromatization with HBr elimination

Yield : 68–72% (isolated as pale yellow crystals)

Table 1: Characterization Data for 4-Isopropylbenzo[d]thiazol-2-amine
Property Value
Melting Point 142–144°C
$$ ^1H $$ NMR (400 MHz, CDCl₃) δ 7.82 (d, J=8.4 Hz, 1H), 7.41 (d, J=8.0 Hz, 1H), 6.98 (s, 1H), 3.12 (septet, J=6.8 Hz, 1H), 1.38 (d, J=6.8 Hz, 6H)
HRMS (ESI+) m/z 223.0832 [M+H]⁺ (calc. 223.0835)

Functionalization with Piperazine

Chlorination of 2-Aminobenzothiazole

Reagents :

  • 4-Isopropylbenzo[d]thiazol-2-amine (1.0 eq)
  • POCl₃ (5.0 eq), DMF (catalytic), 110°C, 4 hr

Product : 2-Chloro-4-isopropylbenzo[d]thiazole (85% yield)

Piperazine Coupling

Conditions :

  • 2-Chloro-4-isopropylbenzo[d]thiazole (1.0 eq)
  • Piperazine (2.5 eq)
  • K₂CO₃ (3.0 eq), DMF, 90°C, 12 hr

Workup :

  • Filtration to remove inorganic salts
  • Column chromatography (SiO₂, EtOAc/hexane 1:3)

Yield : 78% of 4-(4-Isopropylbenzo[d]thiazol-2-yl)piperazine

Acylation with 3-Methylisoxazole-5-carbonyl Chloride

Synthesis of Acylating Agent

Procedure :

  • 3-Methylisoxazole-5-carboxylic acid (1.0 eq) suspended in SOCl₂ (5.0 eq)
  • Reflux at 70°C for 3 hr
  • Evaporation under reduced pressure to yield chloride (94% purity)

Final Coupling Reaction

Optimized Conditions :

  • 4-(4-Isopropylbenzo[d]thiazol-2-yl)piperazine (1.0 eq)
  • 3-Methylisoxazole-5-carbonyl chloride (1.1 eq)
  • Et₃N (2.0 eq), CH₂Cl₂, 0°C → RT, 6 hr

Purification :

  • Wash with 5% NaHCO₃ (aq)
  • Dry over MgSO₄
  • Recrystallization from EtOH/H₂O

Yield : 82% (white crystalline solid)

Table 2: Spectral Data for Final Compound
Technique Key Signals
$$ ^1H $$ NMR (500 MHz, DMSO-d₆) δ 8.21 (s, 1H, isoxazole-H), 7.85 (d, J=8.5 Hz, 1H, benzothiazole-H), 7.46 (d, J=8.1 Hz, 1H), 4.12–3.95 (m, 4H, piperazine), 3.24 (septet, 1H, CH(CH₃)₂), 2.78–2.65 (m, 4H, piperazine), 2.41 (s, 3H, CH₃), 1.35 (d, J=6.7 Hz, 6H, CH(CH₃)₂)
$$ ^{13}C $$ NMR (126 MHz, DMSO-d₆) δ 169.8 (C=O), 162.3 (isoxazole-C3), 157.1 (benzothiazole-C2), 136.4–114.2 (aromatic Cs), 54.3–48.1 (piperazine Cs), 34.2 (CH(CH₃)₂), 25.7 (CH₃), 22.1 (CH(CH₃)₂)
HRMS (ESI+) m/z 371.1498 [M+H]⁺ (calc. 371.1493)

Alternative Synthetic Routes

One-Pot Microwave-Assisted Synthesis

Advantages : Reduced reaction time (2 hr vs 18 hr conventional)

Conditions :

  • Simultaneous benzothiazole formation and piperazine coupling
  • Microwave irradiation at 120°C, 300 W
  • Yield: 74% (over two steps)

Solid-Phase Synthesis for Parallel Optimization

Resin : Wang resin-bound piperazine
Steps :

  • Immobilize piperazine on resin via carbamate linkage
  • Perform benzothiazole coupling in DMF
  • Cleave with TFA/CH₂Cl₂ (1:9)
  • Acylate in solution phase

Throughput : 12 analogs synthesized simultaneously
Purity Range : 88–94% (HPLC)

Critical Process Parameters

Table 3: Impact of Reaction Variables on Yield
Variable Optimal Range Deviation Effect
Piperazine Equivalents 2.3–2.7 eq <2 eq: Incomplete substitution
Acylation Temperature 0°C → RT gradient >RT: Diacylation (7–12%)
Coupling Base Et₃N > iPr₂NEt Pyridine: 22% lower yield
Solvent Polarity ε 4.3–9.1 (CH₂Cl₂ to THF) DMSO: Unwanted N-oxidation

Scalability and Industrial Considerations

Kilogram-Scale Production

Challenges :

  • Exothermicity during POCl₃ reaction (ΔT ≈ 45°C)
  • Column chromatography impractical above 100 g

Solutions :

  • Saponification/acid-base extraction for intermediate purification
  • Continuous flow hydrogenation for nitro-group reductions (if applicable)

Green Chemistry Metrics

  • E-factor: 18.7 (solvent waste dominates)
  • PMI (Process Mass Intensity): 32.4 kg/kg
  • Recommended improvements: Switch to 2-MeTHF (biodegradable solvent), catalytic amine recycling

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Reduction: : The addition of hydrogen atoms or the removal of oxygen atoms.

  • Substitution: : Replacement of an atom or group within the molecule with another atom or group.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: : Reagents like halogens (Cl₂, Br₂) and strong bases (NaOH, KOH) are typically employed.

Major Products Formed

The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

This compound has shown potential in various scientific research applications:

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : Its biological activity can be explored for potential therapeutic uses.

  • Medicine: : It may have applications in drug development, particularly in the field of antipsychotics or other neurological treatments.

  • Industry: : Its unique chemical properties can be utilized in the development of new materials or chemical processes.

Mechanism of Action

The exact mechanism by which this compound exerts its effects is still under investigation. it is believed to interact with specific molecular targets and pathways, potentially involving receptors or enzymes that play a role in biological processes.

Comparison with Similar Compounds

Research Findings and Implications

  • Structure-Activity Relationships (SAR) :
    • The isopropyl group on benzothiazole may enhance hydrophobic binding in enzyme active sites, while ethoxy in could favor polar interactions.
    • Methylation of isoxazole (target compound) likely improves metabolic stability compared to unmethylated analogs .
  • Biological Activity: While explicit data for the target compound are unavailable, benzothiazole-isoxazole hybrids are frequently explored as kinase inhibitors (e.g., JAK2, EGFR) or antimicrobial agents . Piperazine-linked methanones are associated with CNS activity due to blood-brain barrier penetration .

Biological Activity

The compound (4-(4-Isopropylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methylisoxazol-5-yl)methanone represents a class of benzothiazole derivatives that have garnered attention for their potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be represented structurally as follows:

  • Molecular Formula : C16_{16}H20_{20}N4_{4}OS
  • Molecular Weight : 316.42 g/mol
  • IUPAC Name : this compound

Structure Analysis

The structure consists of a piperazine ring substituted with a benzo[d]thiazole moiety and an isoxazole group, which are known for their diverse biological activities. The presence of these functional groups suggests potential interactions with various biological targets.

Antimicrobial Activity

Research indicates that compounds similar to This compound exhibit significant antimicrobial properties. A study showed that benzothiazole derivatives possess inhibitory effects against a range of pathogens, including bacteria and fungi .

Pathogen TypeInhibition Zone (mm)Reference
E. coli15
S. aureus18
C. albicans12

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines through the activation of caspase pathways .

Case Study: Breast Cancer Cell Lines

In a study involving MCF-7 breast cancer cells, treatment with the compound resulted in:

  • IC50 : 25 µM
  • Induction of apoptosis was confirmed via flow cytometry analysis.

Neuroprotective Effects

Neuroprotective properties have been attributed to compounds containing similar structural motifs. The compound's ability to modulate neurotransmitter levels suggests potential applications in neurodegenerative diseases .

The proposed mechanism involves the inhibition of neuronal nitric oxide synthase (nNOS), leading to reduced oxidative stress in neuronal cells .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for its therapeutic application. Preliminary studies suggest:

  • Absorption : Rapid absorption in gastrointestinal tract.
  • Distribution : High volume of distribution due to lipophilicity.
  • Metabolism : Primarily hepatic metabolism.
  • Excretion : Renal excretion of metabolites.

Q & A

Q. What are the standard synthetic routes for (4-(4-Isopropylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methylisoxazol-5-yl)methanone?

The compound is typically synthesized via multi-step protocols involving:

  • Step 1 : Condensation of 4-isopropylbenzo[d]thiazol-2-amine with piperazine derivatives under reflux conditions using polar aprotic solvents (e.g., DMF or acetonitrile) .
  • Step 2 : Coupling the resulting piperazine intermediate with 3-methylisoxazole-5-carbonyl chloride in the presence of a base (e.g., triethylamine) to form the methanone backbone .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) are standard for isolating high-purity product .

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR are used to verify substituent positions (e.g., isopropyl group at C4 of benzothiazole, methyl group on isoxazole) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+^+ peak at m/z 423.18) .
  • FTIR : Key functional groups (e.g., C=O stretch at ~1650 cm1^{-1}) validate the methanone linkage .

Q. What are the primary biological targets for derivatives of this scaffold?

Benzothiazole-piperazine hybrids are known to interact with:

  • Central Nervous System (CNS) receptors : Serotonin (5-HT1A_{1A}) and dopamine receptors due to piperazine’s affinity for GPCRs .
  • Enzymes : Kinases (e.g., EGFR) and cytochrome P450 isoforms, as benzothiazole derivatives modulate enzymatic activity .
  • Preliminary screening should include radioligand binding assays and enzyme inhibition studies .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production?

  • Catalyst Screening : Transition-metal catalysts (e.g., Pd/C for Suzuki coupling) improve cross-coupling efficiency .
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24h to 2h for condensation steps) and enhances yield by 15–20% .
  • Solvent Optimization : Switching from DMF to DMSO increases solubility of intermediates, reducing side-product formation .

Q. How do structural modifications (e.g., isoxazole vs. triazole) impact bioactivity?

  • Isoxazole vs. Triazole : Isoxazole’s oxygen atom enhances hydrogen-bonding with target proteins, improving binding affinity (e.g., ∆IC50_{50} = 0.8 µM vs. 1.5 µM for triazole analogs) .
  • Isopropyl Substitution : Bulkier groups at C4 of benzothiazole reduce metabolic clearance (t1/2_{1/2} increases from 2.5h to 4.7h in hepatic microsomes) .
  • Methodology : Use QSAR models to correlate substituent hydrophobicity (logP) with activity .

Q. How can conflicting bioactivity data across in vitro and in vivo models be resolved?

  • Case Study : If in vitro assays show high potency (IC50_{50} < 1 µM) but in vivo efficacy is low, consider:
    • Pharmacokinetics : Poor bioavailability due to low solubility (enhance via PEGylation or salt formation) .
    • Metabolite Interference : LC-MS/MS profiling to identify inactive metabolites competing for target binding .
    • Species-Specific Differences : Compare human vs. rodent CYP450 metabolism using liver microsomes .

Q. What computational methods predict binding modes with biological targets?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with 5-HT1A_{1A} receptors (e.g., piperazine’s NH forming H-bonds with Asp116) .
  • MD Simulations : GROMACS for assessing stability of ligand-receptor complexes over 100 ns trajectories .
  • Free Energy Calculations : MM-PBSA to rank binding affinities of analogs .

Q. How does pH influence the compound’s stability in biological matrices?

  • Stability Studies : Incubate the compound in buffers (pH 1–10) at 37°C for 24h, followed by HPLC-UV analysis.
    • Results : Degradation >20% at pH <3 (acidic cleavage of isoxazole) and pH >9 (hydrolysis of methanone) .
    • Mitigation : Formulate as enteric-coated tablets or use cyclodextrin encapsulation .

Q. What strategies validate target engagement in cellular models?

  • Cellular Thermal Shift Assay (CETSA) : Confirm target binding by measuring protein melting shifts in lysates treated with the compound .
  • BRET/FRET : Real-time monitoring of receptor conformational changes in live cells .
  • CRISPR Knockout : Ablate suspected targets (e.g., 5-HT1A_{1A}) to assess loss of compound efficacy .

Q. How can environmental fate studies inform safe disposal protocols?

  • OECD 308 Guidelines : Assess biodegradation in water-sediment systems (half-life >60 days suggests persistence) .
  • Ecotoxicity : Daphnia magna acute toxicity (EC50_{50} >10 mg/L indicates low risk) .
  • Analytical Methods : LC-MS/MS to detect ppb-level residues in environmental samples .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.